molecular formula C7H6BrNaO2S B13159460 Sodium 2-bromo-4-methylbenzene-1-sulfinate

Sodium 2-bromo-4-methylbenzene-1-sulfinate

Cat. No.: B13159460
M. Wt: 257.08 g/mol
InChI Key: QLWDVOJYSAUCEX-UHFFFAOYSA-M
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Description

Sodium 2-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S and a molecular weight of 257.08 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-methylbenzene. The process begins with the bromination of toluene to produce 2-bromo-4-methylbenzene, which is then treated with sulfur dioxide and sodium hydroxide to yield the desired sulfinate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.

    Reduction Reactions: The compound can be reduced to form sulfides.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include sulfonates.

    Reduction: Products include sulfides.

Scientific Research Applications

Sodium 2-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-bromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Sodium 2-bromo-4-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;2-bromo-4-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

QLWDVOJYSAUCEX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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